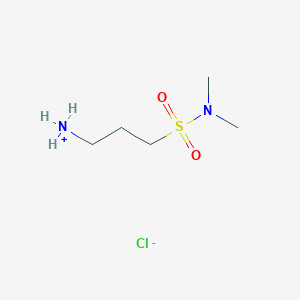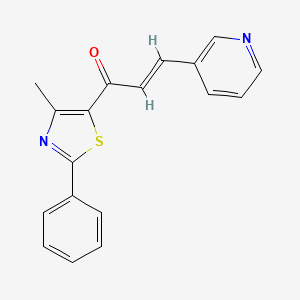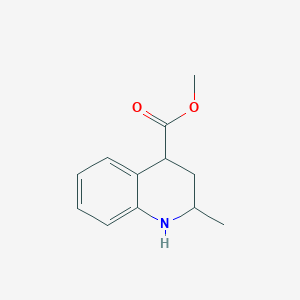
copper;2-hydroxy-4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper;2-hydroxy-4-methylbenzoate is a coordination compound formed by the interaction of copper ions with 2-hydroxy-4-methylbenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of copper;2-hydroxy-4-methylbenzoate typically involves the reaction of copper salts, such as copper(II) chloride or copper(II) nitrate, with 2-hydroxy-4-methylbenzoic acid in an aqueous or alcoholic medium. The reaction is usually carried out under reflux conditions to ensure complete dissolution and interaction of the reactants. The resulting product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
Copper;2-hydroxy-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper oxides and other oxidation products.
Reduction: It can be reduced to form copper metal or lower oxidation state copper compounds.
Substitution: The benzoate ligand can be substituted with other ligands, leading to the formation of different copper complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are typically used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as amines, phosphines, or other carboxylates.
Major Products Formed
Oxidation: Copper oxides and other copper(II) compounds.
Reduction: Copper metal or copper(I) compounds.
Substitution: New copper complexes with different ligands.
Scientific Research Applications
Copper;2-hydroxy-4-methylbenzoate has several applications in scientific research:
Mechanism of Action
The mechanism by which copper;2-hydroxy-4-methylbenzoate exerts its effects is primarily through its ability to interact with biological molecules and catalyze chemical reactions. The copper ion in the compound can participate in redox reactions, facilitating the transfer of electrons and the formation of reactive oxygen species. These reactive species can then interact with cellular components, leading to antimicrobial effects or other biological activities .
Comparison with Similar Compounds
Copper;2-hydroxy-4-methylbenzoate can be compared with other copper complexes such as:
Copper(II) acetate: Similar in its catalytic properties but differs in the ligand structure.
Copper(II) sulfate: Commonly used in industrial applications but lacks the specific ligand interactions of this compound.
Copper(II) chloride: Widely used in various chemical reactions but has different solubility and reactivity properties.
The uniqueness of this compound lies in its specific ligand, 2-hydroxy-4-methylbenzoate, which imparts distinct chemical and biological properties to the compound .
Properties
IUPAC Name |
copper;2-hydroxy-4-methylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H8O3.Cu/c2*1-5-2-3-6(8(10)11)7(9)4-5;/h2*2-4,9H,1H3,(H,10,11);/q;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNOYLOVPVSBPA-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)[O-])O.CC1=CC(=C(C=C1)C(=O)[O-])O.[Cu+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)[O-])O.CC1=CC(=C(C=C1)C(=O)[O-])O.[Cu+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14CuO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(pyridin-3-ylmethylamino)methylidene]-3-(trifluoromethyl)-1H-pyrazol-5-one](/img/structure/B7853214.png)
![4-[(thiophen-2-ylmethylamino)methylidene]-3-(trifluoromethyl)-1H-pyrazol-5-one](/img/structure/B7853224.png)
![4-[(4-chloroanilino)methylidene]-3-(methoxymethyl)-1H-pyrazol-5-one](/img/structure/B7853230.png)
![4-[(2,4-difluoroanilino)methylidene]-3-(methoxymethyl)-1H-pyrazol-5-one](/img/structure/B7853241.png)
![3-(methoxymethyl)-4-[(morpholin-4-ylamino)methylidene]-1H-pyrazol-5-one](/img/structure/B7853253.png)
![3-(methoxymethyl)-4-[(pyridin-2-ylmethylamino)methylidene]-1H-pyrazol-5-one](/img/structure/B7853256.png)
![4-[[(4-chlorophenyl)methylamino]methylidene]-3-(methoxymethyl)-1H-pyrazol-5-one](/img/structure/B7853263.png)
![3-(methoxymethyl)-4-[(pyridin-3-ylmethylamino)methylidene]-1H-pyrazol-5-one](/img/structure/B7853268.png)

![methyl 4-[(5-oxo-1H-pyrazol-4-ylidene)methylamino]benzoate](/img/structure/B7853277.png)
![4-[(4-nitroanilino)methylidene]-1H-pyrazol-5-one](/img/structure/B7853282.png)
![(2E)-3-(dimethylamino)-1-(2-{methyl[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)prop-2-en-1-one](/img/structure/B7853284.png)

